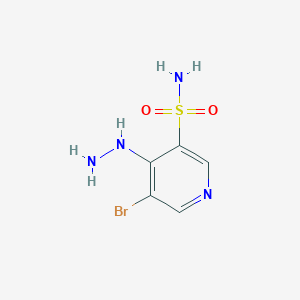

5-Bromo-4-hydrazinylpyridine-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7BrN4O2S |

|---|---|

Molecular Weight |

267.11 g/mol |

IUPAC Name |

5-bromo-4-hydrazinylpyridine-3-sulfonamide |

InChI |

InChI=1S/C5H7BrN4O2S/c6-3-1-9-2-4(5(3)10-7)13(8,11)12/h1-2H,7H2,(H,9,10)(H2,8,11,12) |

InChI Key |

AEAYSGWQACMRKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)NN)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Reaction Methodologies and Mechanistic Investigations

Nucleophilic Substitution Reactions in Pyridine (B92270) Systems

Nucleophilic substitution on the pyridine ring is a cornerstone of its chemistry. Unlike electron-rich aromatic systems, the pyridine ring's reduced electron density facilitates attack by nucleophiles, primarily at the positions ortho and para (C2, C4, C6) to the nitrogen atom. quimicaorganica.orgslideshare.netwikipedia.org This reactivity is crucial for modifying compounds like 5-Bromo-4-hydrazinylpyridine-3-sulfonamide.

Several mechanistic pathways can mediate nucleophilic aromatic substitution (SNAr). wikipedia.orguomustansiriyah.edu.iq The operative mechanism is dictated by the substrate, nucleophile, and reaction conditions.

SNAr (Addition-Elimination): This is the most prevalent mechanism for nucleophilic substitution on activated aromatic rings. wikipedia.orgbyjus.com It is a two-step process initiated by the nucleophile's attack on the carbon atom bearing the leaving group. uomustansiriyah.edu.iq This forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, which temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The subsequent, typically rapid, expulsion of the leaving group restores aromaticity. uomustansiriyah.edu.iq The presence of strong electron-withdrawing groups, such as the nitro or sulfonyl groups ortho or para to the leaving group, is crucial for stabilizing the intermediate and accelerating the reaction. wikipedia.orgmasterorganicchemistry.com For this compound, the bromo group at C5 is adjacent to both the ring nitrogen (which delocalizes negative charge effectively) and the C3-sulfonamide group, making the C4 and C6 positions particularly activated towards this type of substitution. wikipedia.org

SN(ANRORC): This mechanism, an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure, represents an alternative pathway, especially in heterocyclic systems like pyrimidines reacting with strong nucleophiles like metal amides. wikipedia.org The process involves the nucleophile adding to the ring, followed by cleavage of a ring bond to form an open-chain intermediate. Subsequent rotation and ring closure displace a different atom than the one initially attacked, leading to rearranged products. wikipedia.org Isotope labeling experiments have been instrumental in confirming this pathway, demonstrating that a ring atom can be expelled and replaced by an atom from the nucleophile. wikipedia.org

SRN1 (Substitution Radical-Nucleophilic Unimolecular): This mechanism proceeds through a radical chain process. chim.it It is initiated by the formation of a radical anion from the aryl halide substrate. dalalinstitute.com This radical anion then fragments, losing the halide ion to form an aryl radical. The aryl radical subsequently reacts with the nucleophile to generate a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule. chim.it This pathway is particularly useful for synthesizing complex heterocyclic compounds under conditions that might not favor traditional SNAr reactions. chim.it

Elimination-Addition (Benzyne Mechanism): This pathway involves the formation of a highly reactive aryne intermediate. wikipedia.org While common for unactivated aryl halides under strongly basic conditions, it is less likely for a highly substituted and activated pyridine ring like the one in the title compound, where the SNAr pathway is heavily favored.

The table below summarizes these key nucleophilic substitution mechanisms.

| Mechanism | Key Feature | Intermediate | Common Substrates/Conditions |

| SNAr | Two-step addition-elimination. uomustansiriyah.edu.iq | Meisenheimer Complex (anionic) masterorganicchemistry.com | Aromatic rings with electron-withdrawing groups. wikipedia.org |

| SN(ANRORC) | Ring opening and closure sequence. wikipedia.org | Open-chain species wikipedia.org | Heterocycles (e.g., pyrimidines) with strong amide nucleophiles. wikipedia.org |

| SRN1 | Radical chain reaction. chim.it | Radical anion and aryl radical. dalalinstitute.com | Unactivated aryl halides, often under photochemical or electrochemical initiation. chim.it |

| EA (Benzyne) | Elimination followed by addition. wikipedia.org | Aryne wikipedia.org | Unactivated aryl halides with very strong bases. uomustansiriyah.edu.iq |

The synthesis of this compound from its precursor, likely a sulfonyl chloride, highlights a critical issue in synthetic chemistry: chemoselectivity. When a molecule contains multiple reactive sites, such as a halogen on an aromatic ring and a sulfonyl halide group, a nucleophile can potentially react at either position. digitellinc.comresearchgate.net

Studies on the parallel amination of various halo(het)arene sulfonyl halides have established clear trends. acs.orgchemrxiv.org

For SNAr-reactive sulfonyl chlorides, the initial amination almost always occurs at the more electrophilic sulfonyl chloride group to form the corresponding sulfonamide. digitellinc.comchemrxiv.orgchemrxiv.org

A second amination, displacing the halide on the ring via an SNAr reaction, can follow. acs.org This subsequent step is only feasible if the aromatic ring is sufficiently activated by electron-withdrawing groups to facilitate the nucleophilic attack. chemrxiv.org

In the context of synthesizing the title compound, this implies a two-step process: first, the reaction of a precursor like 5-bromo-4-hydrazinylpyridine-3-sulfonyl chloride with ammonia (B1221849) or a protected amine to form the sulfonamide, followed by any subsequent substitutions on the pyridine ring. Conversely, sulfonyl fluorides can exhibit different selectivity, sometimes favoring reaction at the aryl halide position under controlled temperatures. acs.orgchemrxiv.org

Cyclization and Ring-Forming Reactions

The hydrazinyl group at the C4 position is a powerful functional handle for constructing new fused-ring systems. Its two adjacent nitrogen atoms provide a nucleophilic center ripe for cyclization reactions with various electrophilic partners.

A classic and versatile strategy for ring formation involves the condensation of a hydrazine (B178648) with a carbonyl compound. The reaction of a hydrazinylpyridine with an aldehyde or ketone first yields a hydrazone intermediate. researchgate.net This intermediate can then undergo an intramolecular cyclization, often promoted by heat or acid/base catalysis, to form a stable heterocyclic ring.

For instance, 2-hydrazinopyridines are known to react with β-dicarbonyl compounds like acetylacetone (B45752) to form 2-(pyrazol-1-yl)pyridines. capes.gov.br Similarly, the reaction of hydrazines with enediynones can lead to the formation of pyrazolo[1,5-a]pyridines through a copper-mediated cyclization. rsc.org The thermal cyclization of arylhydrazono-indolines is another example that yields triazino-indole systems. chempap.org These precedents suggest that this compound could readily react with a range of dicarbonyl or equivalent synthons to generate fused pyrazole (B372694) or triazine ring systems.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, producing substituted imidazo[1,2-a]pyridines from a 2-amino-pyridine, an aldehyde, and an isocyanide. nih.govscilit.combeilstein-journals.org

While this compound is not a direct substrate for the classic GBB reaction (which requires a 2-aminoazine), the underlying principle provides inspiration. nih.gov The GBB reaction demonstrates how an amine on a pyridine ring can act as a nucleophilic component to initiate a cascade of bond-forming events with an aldehyde and an isocyanide. beilstein-journals.org By analogy, the hydrazinyl group of the title compound could potentially participate in novel MCRs. It could act as the nucleophilic component, reacting with an aldehyde and a third component (like an isocyanide or other reactive species) to rapidly assemble complex, fused heterocyclic scaffolds in a single, atom-economical step.

The Thorpe–Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form an enamine, which upon acidic hydrolysis yields a cyclic ketone. buchler-gmbh.comwikipedia.orgambeed.com It is conceptually similar to the Dieckmann condensation and is particularly effective for forming 5- and 6-membered rings. chem-station.comyoutube.com

The application of this reaction to pyridine derivatives has been demonstrated. researchgate.net For example, a thienopyridine system was synthesized via the Thorpe–Ziegler cyclization of a precursor containing two nitrile groups. researchgate.net To apply this methodology to this compound, one would first need to introduce a dinitrile-containing side chain onto the molecule. This could potentially be achieved by reacting the hydrazinyl group or by substituting the bromine atom with a suitable precursor. Once the dinitrile is in place, base-catalyzed cyclization could forge a new carbocyclic or heterocyclic ring fused to the pyridine core.

The table below outlines the potential cyclization strategies.

| Reaction Type | Reactants | Key Intermediate | Potential Product from Title Compound Derivative |

| Condensation-Cyclization | Hydrazine + Dicarbonyl/Aldehyde | Hydrazone/Imine researchgate.net | Fused pyrazole or triazine ring systems |

| Multicomponent Reaction | Amine + Aldehyde + Isocyanide (GBB) nih.gov | Iminium ion/Nitrile ylide | Fused imidazopyridine-like structures |

| Thorpe-Ziegler Cyclization | Dinitrile buchler-gmbh.com | Enamine ambeed.com | Fused carbocycle or heterocycle with a keto group |

Palladium-Catalyzed Cross-Coupling and Functionalization

The bromine atom on the pyridine ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. sigmaaldrich.com For this compound, the C5-bromo substituent is well-suited for such transformations, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

While specific examples utilizing this compound are not detailed in available literature, extensive research on the Suzuki-Miyaura coupling of other bromopyridine derivatives provides a strong basis for predicting its reactivity. For instance, the coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-ones with various aryl and heteroaryl boronic acids has been successfully achieved using palladium catalysts like XPhosPdG2 in the presence of a suitable base. scbt.com Similarly, the coupling of unprotected, nitrogen-rich heterocycles such as bromoindazoles has been shown to proceed efficiently under mild conditions. nih.gov The C-Br bond is generally more susceptible to oxidative addition to the palladium catalyst compared to C-Cl bonds, making aryl bromides common starting materials for these reactions. google.com

A proposed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. The reaction would likely require a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation and reductive elimination steps of the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Systems

| Bromo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | THF | Low to moderate |

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃/tBuXPhos | K₃PO₄ | Dioxane/H₂O | High |

| 4-Bromotoluene | Pyridine-3-sulfinate | Pd(OAc)₂/PCy₃ | K₂CO₃ | Not specified | 99 |

This table presents data from related systems to illustrate potential reaction conditions.

Other Transition Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound is amenable to other palladium-catalyzed functionalization reactions, including amination (Buchwald-Hartwig reaction), carbon-sulfur cross-coupling, and cyanation.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of substituted anilines and related compounds. The amination of unprotected bromoimidazoles and bromopyrazoles has been demonstrated using a palladium precatalyst with a bulky biarylphosphine ligand, such as tBuBrettPhos, under mild conditions. youtube.comchadsprep.com It is anticipated that this compound could similarly react with a variety of primary and secondary amines at the C5 position.

Carbon-Sulfur Cross-Coupling: The formation of carbon-sulfur bonds can be achieved through palladium- or nickel-catalyzed cross-coupling reactions. For instance, a nickel-catalyzed thiolation has been developed using disulfides as the sulfur source with various aryl bromides. wikipedia.org Alternatively, palladium-catalyzed coupling of pyridine sulfinates with aryl halides has been shown to be a highly effective method. nih.gov These methods could potentially be adapted to introduce thioether or sulfone functionalities at the C5 position of the target molecule.

Cyanation: The introduction of a nitrile group, a versatile synthetic intermediate, can be accomplished through the palladium- or copper-catalyzed cyanation of aryl halides. The cyanation of 5-bromopyrimidine (B23866) has been achieved using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source with a copper(I) catalyst. numberanalytics.com This suggests that a similar transformation could be applied to this compound to yield the corresponding 5-cyano derivative.

Table 2: Examples of Other Palladium-Catalyzed Reactions on Bromo-Heterocycles

| Reaction Type | Bromo-Substrate | Reagent | Catalyst/Ligand | Base | Product Type |

| Amination | Bromoimidazole | Aniline (B41778) | Pd precatalyst/tBuBrettPhos | LHMDS | Aminoimidazole |

| Cyanation | 5-Bromopyrimidine | K₄[Fe(CN)₆] | CuI/Amino-β-cyclodextrin | - | 5-Cyanopyrimidine |

| C-S Coupling | 4-Bromotoluene | Pyridine-2-sulfinate | Pd(OAc)₂/PCy₃ | K₂CO₃ | Aryl-pyridyl sulfone |

This table provides illustrative examples from related heterocyclic systems.

Diazotization and Related Transformations

The 4-hydrazinyl group of this compound is a key functional group that can undergo diazotization upon treatment with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction converts the hydrazinyl group into a diazonium salt. Heterocyclic diazonium salts are often highly reactive intermediates that can be subsequently transformed into a variety of other functional groups through Sandmeyer or related reactions. evitachem.comresearchgate.net

The diazotization of aniline to form a benzenediazonium (B1195382) salt is a classic example of this transformation. wikipedia.org The resulting diazonium salt can then be treated with copper(I) salts to introduce halides (Cl, Br) or a cyano group. evitachem.com While specific studies on the diazotization of 4-hydrazinylpyridines are scarce, it is plausible that the resulting pyridin-4-diazonium salt could undergo similar transformations. For instance, treatment with copper(I) chloride could potentially replace the diazonium group with a chlorine atom. However, the stability of the pyridin-4-diazonium salt would be a critical factor, as these species can be prone to decomposition. The reaction is typically carried out at low temperatures to mitigate this.

Smiles Rearrangement in Related Heterocyclic Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of systems related to this compound, a Smiles rearrangement could potentially occur if the molecule is modified to contain the necessary structural features. The general requirements for a Smiles rearrangement are an activated aromatic (or heteroaromatic) ring, a leaving group, and a nucleophilic group connected by a linker.

Theoretical studies on the S-N type Smiles rearrangement on pyridine rings have shown that the reaction is kinetically feasible and thermodynamically favorable under mild conditions. This type of rearrangement has been utilized to synthesize thiazinone-fused pyridines. Further studies have explored the Smiles rearrangement in the 3-amino-2,2'-dipyridyl sulfide (B99878) system to produce 1,6-diazaphenothiazines. evitachem.comresearchgate.net For a Smiles rearrangement to be relevant to this compound, a derivative would need to be synthesized where a nucleophilic side chain is attached, for example, to the sulfonamide nitrogen, which could then attack an activated position on the pyridine ring. The presence of electron-withdrawing groups on the ring would facilitate such a reaction.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. However, specific ¹H and ¹³C NMR data for 5-Bromo-4-hydrazinylpyridine-3-sulfonamide are not available in the reviewed literature.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the hydrazinyl group (-NHNH₂), and the sulfonamide group (-SO₂NH₂). The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about their electronic environment and spatial relationships. For instance, the protons on the pyridine ring would likely appear in the aromatic region of the spectrum, with their splitting patterns revealing their positions relative to each other and the substituent groups. The protons of the NH and NH₂ groups would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. While ¹H NMR data for related structures like N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide are available, a direct and accurate prediction for the title compound is not feasible without experimental data.

Carbon-13 NMR (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, this analysis would identify the chemical shifts of the five carbon atoms in the pyridine ring. The positions of these signals would be influenced by the attached functional groups (bromo, hydrazinyl, and sulfonamide). The carbon atom attached to the bromine would likely be shifted to a higher field, while the carbons bonded to nitrogen and sulfur would also exhibit characteristic shifts. Without experimental data, a precise assignment of the ¹³C NMR spectrum for this specific compound cannot be provided.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₅H₇BrN₄O₂S), the expected exact mass can be calculated. Commercial suppliers list the molecular weight as 267.10 g/mol . nih.gov A high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in a mass spectrum could reveal the loss of specific groups, such as the sulfonamide or hydrazinyl moieties, further corroborating the proposed structure. However, no published mass spectrometry data for this compound could be located.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazinyl and sulfonamide groups, the S=O stretching of the sulfonamide, and the C=C and C=N stretching vibrations of the pyridine ring. The precise frequencies of these vibrations can provide insights into the bonding environment within the molecule. Despite the utility of this technique, no specific FTIR data for this compound has been reported in the available literature.

X-ray Crystallography for Solid-State Structural Determination

Crystal Data and Structure Refinement

To perform X-ray crystallography, a suitable single crystal of the compound is required. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of atoms within it. Key parameters obtained from this analysis include the crystal system, space group, unit cell dimensions, and the final R-factor, which indicates the quality of the structural model. There are no published reports on the synthesis of single crystals or the X-ray crystallographic analysis of this compound.

Molecular Conformation and Intermolecular Interactions

The precise three-dimensional arrangement of a molecule in the solid state, known as its molecular conformation, and the non-covalent forces that govern its packing in a crystal lattice, referred to as intermolecular interactions, are fundamental to understanding its physicochemical properties. For the compound this compound, a detailed analysis of its crystal structure would provide critical insights into these features. However, as of the current body of scientific literature, a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported.

Therefore, a quantitative description of its specific bond lengths, bond angles, and dihedral angles, which define its conformation, is not available. Similarly, the precise nature and geometry of its intermolecular interactions cannot be detailed with experimental data.

In the absence of specific crystallographic data for this compound, we can infer potential interaction modes based on the functional groups present in the molecule and published studies on structurally related compounds. The molecule contains several groups capable of forming significant intermolecular contacts: the pyridine ring, the sulfonamide group (-SO₂NH₂), the hydrazinyl group (-NHNH₂), and the bromine atom. These functionalities suggest the likely presence of the following interactions in the solid state:

N-H…N Hydrogen Bonding: The hydrogen atoms of the sulfonamide and hydrazinyl groups can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This could lead to the formation of robust hydrogen-bonded networks.

N-H…O Hydrogen Bonding: The oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors and would likely interact with the N-H donors of the hydrazinyl and sulfonamide groups of neighboring molecules.

C-H…O Hydrogen Bonding: Weaker C-H…O hydrogen bonds may also be present, involving the aromatic C-H groups of the pyridine ring and the oxygen atoms of the sulfonamide group.

C–H⋯π Interactions: The pyridine ring could also participate in C–H⋯π interactions, where a C-H bond from a neighboring molecule interacts with the face of the aromatic ring. nih.gov

It is important to emphasize that the occurrence and specific geometric parameters of these interactions for this compound remain speculative without experimental crystallographic data. The tables below are therefore hypothetical representations of the kind of data that would be obtained from such a study and are based on typical values observed for similar functional groups in other molecular crystals.

Hypothetical Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N-H···N (Pyridine) | ~ 0.86 | ~ 2.10 | ~ 2.95 | ~ 170 |

| N-H···O (Sulfonyl) | ~ 0.86 | ~ 2.00 | ~ 2.85 | ~ 175 |

| C-H···O (Sulfonyl) | ~ 0.93 | ~ 2.40 | ~ 3.30 | ~ 160 |

Hypothetical π–π and C–H⋯π Interaction Parameters

| Interaction Type | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) | Slip Angle (°) |

| Pyridine-Pyridine π–π | ~ 3.5 - 4.0 | ~ 3.3 - 3.8 | ~ 20 - 30 |

| C-H···π (Pyridine) | ~ 3.2 - 3.8 | - | - |

A definitive structural analysis of this compound would be invaluable for validating these predictions and for providing a deeper understanding of its solid-state behavior, which is crucial for its application in materials science and medicinal chemistry.

Derivatization and Scaffold Expansion Strategies

Modification of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a highly reactive nucleophilic center, making it a primary site for chemical elaboration. Strategies targeting this moiety often involve condensation reactions to form new carbon-nitrogen bonds or cyclization reactions to build fused heterocyclic systems.

The reaction of the terminal nitrogen of the hydrazine group with carbonyl compounds, such as aldehydes and ketones, leads to the formation of hydrazones, a class of compounds also known as Schiff bases. uobaghdad.edu.iqjconsortium.com This condensation reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid to facilitate the dehydration of the carbinolamine intermediate. jconsortium.commdpi.com

The general mechanism involves the nucleophilic attack of the primary amine of the hydrazine onto the electrophilic carbonyl carbon, forming a hemiaminal (carbinolamine) intermediate. Subsequent elimination of a water molecule yields the stable C=N double bond of the hydrazone. jconsortium.com This reaction allows for the introduction of a wide variety of substituents (R¹, R²) onto the scaffold, depending on the choice of the aldehyde or ketone reactant. The resulting N'-benzylidenehydrazinyl derivatives can feature diverse aromatic or aliphatic groups. nih.govnih.gov

| Aldehyde/Ketone Reactant | General Product Structure | Reaction Type |

|---|---|---|

| Benzaldehyde | 5-Bromo-N'-(phenylmethylidene)-4-hydrazinylpyridine-3-sulfonamide | Schiff Base Formation |

| 4-Chlorobenzaldehyde | 5-Bromo-N'-[(4-chlorophenyl)methylidene]-4-hydrazinylpyridine-3-sulfonamide | Schiff Base Formation |

| Salicylaldehyde | 5-Bromo-N'-[(2-hydroxyphenyl)methylidene]-4-hydrazinylpyridine-3-sulfonamide | Schiff Base Formation |

| 3-Acetylpyridine | 5-Bromo-N'-[1-(pyridin-3-yl)ethylidene]-4-hydrazinylpyridine-3-sulfonamide | Schiff Base Formation |

The hydrazine moiety is a key precursor for constructing fused bicyclic and polycyclic heterocyclic systems through annulation, which involves the formation of a new ring fused to the pyridine (B92270) core.

Triazoles and Triazolopyridines : The 4-hydrazinyl group can be used to construct a fused triazole ring, leading to a mdpi.commdpi.comacs.orgtriazolo[4,3-a]pyridine system. One common method involves the reaction of a 2-hydrazinylpyridine derivative with reagents that provide the remaining carbon atom of the triazole ring. mdpi.com For instance, reaction with ethoxycarbonyl isothiocyanate can lead to a thiourea (B124793) intermediate, which is then cyclized. nih.gov Alternatively, tandem reactions using benzohydrazides and enaminonitriles can yield 1,2,4-triazolo[1,5-a]pyridines. nih.gov

Pyrazoles : The hydrazine group can react with 1,3-dicarbonyl compounds or their equivalents to form a fused pyrazole (B372694) ring. For example, condensation of a hydrazinobenzene sulfonamide with a chalcone (B49325) (an α,β-unsaturated ketone) in a solvent like ethanol can yield a dihydro-1H-pyrazol-1-yl)benzenesulfonamide structure. nih.gov This principle can be extended to 5-bromo-4-hydrazinylpyridine-3-sulfonamide to create fused pyridopyrazole systems.

Pyridotriazines : The synthesis of pyridotriazines can be achieved by reacting the hydrazine with a precursor that provides two adjacent carbon atoms, such as α-ketoesters, to form the fused 1,2,4-triazine (B1199460) ring.

Tetrazolo[1,5-a]pyridine (B153557) : The synthesis of a fused tetrazole ring can be accomplished from a 2-halopyridine, a precursor to the corresponding hydrazine. The reaction of 2-halopyridines with an azide (B81097) source like sodium azide or trimethylsilyl (B98337) azide can lead to the formation of the tetrazolo[1,5-a]pyridine ring system via an intramolecular cyclization of an intermediate pyridyl azide. organic-chemistry.org

Table 2: Examples of Annulation Reactions from Hydrazine/Halo-Pyridine Precursors

| Target Fused System | Typical Reagents/Precursors | Resulting Scaffold |

|---|---|---|

| mdpi.commdpi.comacs.orgTriazolo[4,3-a]pyridine | 2-Hydrazinylpyridine + Carboxylic acids or orthoesters | 8-Bromo- mdpi.commdpi.comacs.orgtriazolo[4,3-a]pyridine-7-sulfonamide |

| Pyridopyrazole | 4-Hydrazinylpyridine + 1,3-Diketone or α,β-unsaturated ketone | Fused Pyridopyrazole Sulfonamide |

| Tetrazolo[1,5-a]pyridine | 2-Halopyridine (precursor) + Sodium Azide | 8-Bromo-tetrazolo[1,5-a]pyridine-7-sulfonamide |

Modifications at the Pyridine Ring

The pyridine ring itself offers sites for modification, primarily at the bromine-substituted C5 position and potentially at other positions on the nucleus.

The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgillinois.edu This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The reaction mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org This strategy is highly effective for introducing a wide range of aryl and heteroaryl substituents at the C5 position, significantly diversifying the molecular architecture. nih.govmdpi.com The reactivity of the halide in such couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Table 3: General Scheme for Suzuki Coupling at the C5 Position

| Reactant 1 | Reactant 2 (Boronic Acid) | Key Reagents | General Product |

|---|---|---|---|

| This compound | Ar-B(OH)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | 5-Aryl-4-hydrazinylpyridine-3-sulfonamide |

| This compound | Heteroaryl-B(OH)₂ | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | 5-Heteroaryl-4-hydrazinylpyridine-3-sulfonamide |

While the existing functional groups dominate the reactivity, further substitution on the pyridine ring is theoretically possible. Electrophilic aromatic substitution reactions like nitration and iodination could introduce additional functional groups. benthamscience.com However, the strong electron-withdrawing nature of the sulfonamide and bromo groups, combined with the electron-donating hydrazine, makes predicting the regioselectivity of such reactions complex. Iodine-mediated difunctionalization has been reported for related heterocyclic systems like imidazopyridines using sodium sulfinates, which proceeds via a radical pathway. nih.govamanote.com Similar strategies involving iodine could potentially be applied to functionalize the pyridine core of the title compound. researchgate.net

Modifications of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a robust and important pharmacophore. rsc.org While it is often maintained for its chemical properties, it can also be modified, primarily through reactions at the nitrogen atom.

N-alkylation or N-arylation of the sulfonamide can be achieved, though it can be challenging. nih.gov Methods for N-alkylation include using alcohols in the presence of a manganese or copper catalyst via a "borrowing hydrogen" mechanism. acs.orgionike.com However, the presence of a pyridine ring can sometimes inhibit catalysis due to coordination with the metal center. acs.org Alternative approaches involve using N-aminopyridinium salts as ammonia (B1221849) surrogates, which can undergo arylation followed by alkylation. chemrxiv.org These modifications allow for the introduction of new substituents directly onto the sulfonamide nitrogen, further expanding the derivative library.

N-Alkylation and N-Acylation of Sulfonamides

The sulfonamide group presents a key site for derivatization through N-alkylation and N-acylation, offering a straightforward approach to introduce a wide array of substituents.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can significantly impact the molecule's properties. While specific examples of N-alkylation directly on this compound are not extensively documented in publicly available literature, general methodologies for the N-alkylation of sulfonamides are well-established. These reactions typically involve the use of a base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to control the extent of alkylation and avoid side reactions. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) is a common practice. The identification of compounds like N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide suggests that N-alkylation of the sulfonamide moiety is a feasible synthetic route for this class of compounds. bldpharm.com

N-Acylation: The N-acylation of sulfonamides is another powerful tool for structural diversification. This reaction introduces an acyl group, which can alter the electronic and steric properties of the sulfonamide. General methods for N-acylation often employ acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. These reactions are typically carried out in aprotic solvents. The resulting N-acylsulfonamides can exhibit altered biological activities and physicochemical characteristics compared to the parent sulfonamide.

| Reagent Type | General Reaction Conditions | Potential Products |

| Alkyl Halide (e.g., Benzyl Chloride) | Base (e.g., NaH), Aprotic Solvent (e.g., DMF) | N-Alkylsulfonamides, N,N-Dialkylsulfonamides |

| Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine), Aprotic Solvent | N-Acylsulfonamides |

| Anhydride (e.g., Acetic Anhydride) | Base (e.g., Pyridine), Aprotic Solvent | N-Acylsulfonamides |

This table outlines general approaches for N-alkylation and N-acylation of sulfonamides based on established chemical principles.

Bioisosteric Replacements (e.g., N-acyl-sulfonamide-like bioisosteres)

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that has similar physical or chemical properties, with the aim of enhancing the desired biological or physical properties of a compound while minimizing undesirable ones.

In the context of this compound, several bioisosteric replacements can be envisioned. The sulfonamide group itself is often considered a bioisostere of a carboxylic acid. researchgate.net Further modifications can involve replacing the sulfonamide with other acidic functional groups or mimetics. For instance, sulfonimidamides and sulfoximines have been explored as potential bioisosteres for sulfonamides, offering different electronic and hydrogen-bonding properties. researchgate.net

The hydrazinyl moiety is another key site for bioisosteric replacement. This group is a versatile synthon that can be transformed into various heterocyclic systems, effectively creating a bioisosteric replacement of the hydrazine itself. For example, reaction of the hydrazinyl group with appropriate reagents can lead to the formation of pyrazoles, triazoles, or other nitrogen-containing heterocycles, which can mimic the hydrogen bonding and conformational properties of the original hydrazinyl group while introducing new structural features.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale |

| Sulfonamide (-SO₂NH₂) | Carboxylic Acid (-COOH) | Similar acidity and hydrogen bonding potential. researchgate.net |

| Sulfonamide (-SO₂NH₂) | Sulfonimidamide (-SO(NH)NH₂) | Modulates electronic and steric properties. researchgate.net |

| Hydrazinyl (-NHNH₂) | Pyrazole | Forms a stable heterocyclic ring, alters physicochemical properties. |

| Hydrazinyl (-NHNH₂) | Triazole | Introduces a different heterocyclic scaffold with distinct electronic and solubility characteristics. |

This table presents potential bioisosteric replacements for key functional groups within this compound.

Design and Synthesis of Hybrid Structures Incorporating this compound as a Core

The hydrazinyl group of this compound serves as a versatile handle for the construction of fused heterocyclic systems, leading to the creation of novel hybrid structures. A particularly well-documented strategy involves the reaction of the hydrazinylpyridine with β-dicarbonyl compounds or their equivalents to form pyrazolopyridine derivatives.

This cyclization reaction typically proceeds by initial condensation of the hydrazine with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused pyrazole ring. The resulting pyrazolopyridine sulfonamides represent a distinct class of compounds with a significantly altered and expanded chemical scaffold. This approach allows for the introduction of a wide range of substituents on the newly formed pyrazole ring, depending on the choice of the β-dicarbonyl starting material. The synthesis of such hybrid structures has been reported for analogous pyridinyl-sulfonamides, demonstrating the feasibility of this scaffold expansion strategy. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Bromo-4-hydrazinylpyridine-3-sulfonamide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

A key aspect of understanding a molecule's electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. imist.ma For similar heterocyclic compounds, DFT calculations have been instrumental in elucidating these properties. mdpi.com

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons in reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. |

Molecules like this compound can exist in different isomeric and tautomeric forms. For instance, the hydrazinyl group can exhibit E/Z isomerism around the C-N bond, and the pyridine (B92270) ring can potentially undergo enol/keto-like tautomerism. DFT calculations can be used to determine the relative energies of these different forms and the energy barriers for their interconversion. wayne.eduresearchgate.net Understanding the predominant tautomeric and isomeric forms is crucial as they can have different biological activities. Computational studies on similar pyridine derivatives have shown that the relative stability of tautomers can be significantly influenced by substituent effects and the surrounding solvent. nih.govresearchgate.net

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. uobaghdad.edu.iq It is calculated based on the deviation of bond lengths within a ring from an optimal value, with a HOMA index of 1 representing a fully aromatic system like benzene (B151609), and a value of 0 indicating a non-aromatic system. nih.govnih.gov For a substituted pyridine ring like the one in this compound, the HOMA index can quantify the degree of aromaticity, which can be influenced by the electronic effects of the bromo, hydrazinyl, and sulfonamide substituents. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

Molecular docking studies can reveal the detailed interactions between a ligand and a protein's active site. For this compound, this would involve identifying key interactions such as:

Hydrogen Bonding: The sulfonamide and hydrazinyl groups are capable of forming hydrogen bonds with amino acid residues in a protein's active site. For instance, in related sulfonamides, the sulfonamide group is known to form hydrogen bonds with residues like Thr199 in carbonic anhydrase isoforms. mdpi.comnih.gov

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Coordination: The nitrogen atoms of the pyridine ring and the sulfonamide group can coordinate with metal ions present in the active site of metalloenzymes, such as the zinc ion in carbonic anhydrases. mdpi.commdpi.com

Molecular docking can provide a score that estimates the binding affinity of a ligand to a receptor. This allows for the comparison of different compounds and the prediction of their potency. Furthermore, by docking the same ligand into the active sites of different but related proteins (e.g., different isoforms of an enzyme), it is possible to predict its selectivity.

Human Carbonic Anhydrase (hCA) Isoforms: Pyridine sulfonamides are a known class of hCA inhibitors. mdpi.comnih.gov Docking studies on related compounds have shown selective inhibition of cancer-related isoforms like hCA IX and XII over the ubiquitous hCA I and II. mdpi.comresearchgate.net The predicted binding affinities (often expressed as Ki values) can guide the design of more selective inhibitors.

Lanosterol 14α-demethylase: This enzyme is a key target for antifungal agents. nih.gov Docking studies of azole-containing compounds, which share structural similarities with the heterocyclic nature of pyridine, have been crucial in understanding their mechanism of action. nih.govneuroquantology.com The nitrogen of the heterocyclic ring often coordinates with the heme iron in the active site. neuroquantology.com

| Target Protein | Potential Interactions of Pyridine Sulfonamides | Significance |

| hCA II | Hydrogen bonding with Thr199, coordination with Zn²⁺. mdpi.comnih.gov | Inhibition of a ubiquitous isoform, important for understanding off-target effects. |

| hCA IX | Interactions with hydrophilic and lipophilic pockets, potential for selective binding. mdpi.com | Target for anticancer therapies due to its role in tumor hypoxia. |

| Lanosterol 14α-demethylase | Coordination of the pyridine nitrogen with the heme iron, hydrophobic interactions. nih.govneuroquantology.commdpi.com | Key enzyme in fungal ergosterol (B1671047) biosynthesis, a target for antifungal drugs. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives, QSAR studies have been instrumental in identifying the key physicochemical and structural properties that influence their therapeutic potential, such as anticancer or antimicrobial activities. nih.gov

In a typical QSAR study for sulfur-containing derivatives, including sulfonamides, multiple linear regression (MLR) is often employed to construct predictive models. nih.gov These models correlate various molecular descriptors with the observed biological activity, often expressed as the half-maximal inhibitory concentration (IC50). The reliability of these models is rigorously validated using statistical metrics for both the training and cross-validation sets. nih.gov

Research on sulfonamide derivatives has shown that a range of molecular descriptors are crucial for their activity. nih.gov These can include properties related to the molecule's mass, polarity, shape, and electronic distribution. For instance, studies on various sulfonamide-containing compounds have highlighted the importance of descriptors such as molecular weight, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (logP). nih.gov The frequency of specific chemical bonds, such as C-N or N-N, has also been identified as a significant predictor of biological activity in some QSAR models. nih.gov

The insights gained from these QSAR models are valuable for the rational design of new, more potent pyridine-sulfonamide derivatives. By understanding which structural and chemical features enhance activity, medicinal chemists can strategically modify the lead compounds to improve their therapeutic profiles. nih.gov For example, 3D-QSAR models developed for pyrimidine-sulfonamide hybrids have provided novel design strategies for targeted inhibitors. nih.gov

Below is a representative table of molecular descriptors often considered in QSAR studies of sulfonamide derivatives.

| Descriptor Category | Specific Descriptor | Potential Influence on Activity |

| Constitutional | Molecular Weight | Can correlate with the size and bulk of the molecule, affecting its fit into a biological target. |

| Electronic | Electronegativity | Influences the electronic interactions between the drug and its target, such as hydrogen bonding. nih.gov |

| Electronic | Polarizability | Relates to how easily the electron cloud can be distorted, affecting non-covalent interactions. nih.gov |

| Topological | van der Waals Volume | Describes the molecule's volume, which is critical for steric interactions with a receptor site. nih.gov |

| Physicochemical | Octanol-Water Partition Coefficient (logP) | A measure of lipophilicity, which affects the compound's ability to cross cell membranes. nih.gov |

| Structural | Frequency of specific bonds (e.g., C-N, N-N) | The presence and number of certain chemical bonds can be critical for specific biological activities. nih.gov |

Topological Indices and Electronic Structure Analysis

The electronic structure and topology of a molecule are fundamental to its chemical reactivity and its ability to interact with biological targets. For sulfonamide compounds, these properties are often investigated using quantum chemical methods like Density Functional Theory (DFT). fapesp.brnih.gov

Electronic Structure Analysis involves the study of how electrons are distributed within a molecule and the energies of its molecular orbitals. Key parameters in this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov For sulfonamides, analyses of the frontier molecular orbitals and the molecular electrostatic potential can identify the most likely regions for interaction with biological targets, such as metal ions in metalloenzymes. fapesp.br For example, the nitrogen atom in the amine group of a sulfonamide is often predicted to be a prime coordination site. fapesp.br

UV-Vis spectroscopic studies, supported by computational simulations, can reveal electronic transitions within the molecule. For instance, in a sulfonamide derivative, transitions like n–π* and π–π* can be assigned to specific parts of the molecule, such as the sulfonamide moiety or an aromatic ring. nih.gov

Topological Analysis , often based on the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density to characterize the nature of chemical bonds within the molecule. By analyzing properties at bond critical points, it is possible to determine whether an interaction is primarily covalent or electrostatic in nature. fapesp.br In studies of sulfonamide complexes, topological analysis has been used to evaluate how bond strengths change upon coordination to a metal center. For instance, it was found that certain bonds within the sulfonamide ligand could be strengthened or weakened upon complexation. fapesp.br

The following table summarizes key parameters evaluated in the electronic and topological analysis of sulfonamide derivatives.

| Analysis Type | Parameter | Description and Significance |

| Electronic Structure | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. nih.gov |

| Electronic Structure | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. nih.gov |

| Electronic Structure | HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Electronic Structure | Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. fapesp.br |

| Topological | Electron Density at Bond Critical Point (ρ(r)) | Indicates the strength of a chemical bond; higher values suggest stronger bonds. fapesp.br |

| Topological | Laplacian of Electron Density (∇²ρ(r)) | Characterizes the nature of the chemical interaction (covalent vs. non-covalent). fapesp.br |

Exploration of Biological Activities and Therapeutic Potential Research Level

Antimicrobial Activity Studies

The antimicrobial efficacy of "5-Bromo-4-hydrazinylpyridine-3-sulfonamide" has been evaluated against a range of pathogenic bacteria and fungi. The core structure, combining a pyridine (B92270) ring, a sulfonamide group, and a hydrazinyl moiety, suggests the potential for broad-spectrum antimicrobial action, a hypothesis that has been investigated in several studies.

Antibacterial Efficacy

While direct studies on the antibacterial activity of this compound against specific strains such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Mycobacterium tuberculosis are not extensively available in the public domain, the broader class of sulfonamides has a well-established history of antibacterial action. Sulfonamides and their derivatives have shown notable activity against bacteria like Nocardia, Staphylococcus aureus, and Escherichia coli. The structural components of this compound, including the pyridine nucleus and hydrazide-hydrazone moiety, are present in various compounds that have demonstrated significant antibacterial properties. For instance, some pyridine derivatives have shown activity comparable to standard antibiotics against B. subtilis and S. aureus. Similarly, certain N-acylhydrazone derivatives have exhibited inhibitory activity against Bacillus subtilis and Pseudomonas aeruginosa. However, without specific research data, the precise antibacterial spectrum and potency of this compound remain an area for further investigation.

Antifungal Efficacy

The potential of "this compound" as an antifungal agent has been considered, drawing from the known activities of related chemical classes. Sulfonamide derivatives, for example, have been screened for their in-vitro antifungal activity against a variety of fungi, including Candida albicans and Aspergillus flavus, with some compounds showing significant efficacy. Additionally, pyridine compounds containing other heterocyclic rings have demonstrated antifungal activity comparable to standard drugs like fluconazole (B54011) against C. albicans and A. niger. The hydrazide-hydrazone structure is also a key feature in molecules with documented antifungal properties. Despite these promising indications from related compounds, specific studies detailing the antifungal efficacy of this compound against species such as Candida, Geotrichum, Rhodotorula, Saccharomyces, and Pseudoperonospora cubensis are not readily found in the reviewed literature. Therefore, its specific antifungal profile is yet to be definitively established.

Antiviral Activity Investigations

The exploration of "this compound" for antiviral properties is an emerging area of research. While specific data on this compound is limited, the broader classes of sulfonamides and pyridine derivatives have shown promise as antiviral agents. Sulfonamides incorporating heterocyclic structures have been investigated for their activity against a range of viruses, including HIV and influenza. Furthermore, various pyridine-containing compounds have been synthesized and evaluated for their antiviral potential. The presence of both the sulfonamide and pyridine moieties within "this compound" suggests that it could be a candidate for antiviral research. However, at present, there is a lack of published studies specifically investigating the antiviral activity of this compound.

Enzyme Inhibition Studies

The ability of "this compound" to inhibit specific enzymes is a key area of its therapeutic potential, with a particular focus on carbonic anhydrases and acetylcholinesterase.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). These enzymes (of which there are several isoforms, such as hCA I, hCA II, hCA IX, and hCA XII) play crucial roles in various physiological and pathological processes. The primary sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.

Research into pyridine-based sulfonamides has revealed potent and isoform-selective inhibitors of human carbonic anhydrases (hCAs). While direct inhibitory data for this compound is not specified in the available literature, studies on structurally similar pyridine-3-sulfonamide (B1584339) derivatives have shown significant inhibitory activity against various hCA isoforms. The inhibition constants (Ki) for some of these related compounds fall within the nanomolar range, indicating high potency. Given that the core structure of this compound aligns with that of known CAIs, it is a strong candidate for further investigation in this area.

Table 1: Carbonic Anhydrase Inhibition Data for Structurally Related Pyridine Sulfonamides

| Compound/Isoform | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Reference Drug (Acetazolamide) | 250 | 12 | 25 | 5.7 |

| Pyridine Sulfonamide Derivative 1 | 10d: 6.2 | 15: 5.8 | 15: 6.1 | 5f: 61.3 |

| Pyridine Sulfonamide Derivative 2 | 5e: 71.4 | 4c: 8.1 | 4c: 8.5 | 5e: 78.4 |

| Pyridine Sulfonamide Derivative 3 | 5a: 105.6 | 5b: 10.3 | 5b: 10.2 | 5b: 95.6 |

Note: Data presented is for structurally related compounds and not for this compound itself, as specific data for this compound was not available in the reviewed sources. The derivative numbers (e.g., 10d, 15) are as designated in the source literature.

Acetylcholinesterase (AChE) Enzymatic Activity Testing

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The hydrazone moiety, present in "this compound," is a structural feature found in some compounds that have been investigated for AChE inhibitory activity. While there is research on various heterocyclic compounds as AChE inhibitors, specific studies evaluating the direct effect of "this compound" on acetylcholinesterase enzymatic activity are not currently available in the public research domain. Therefore, its potential in this area remains speculative and requires dedicated investigation.

BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. Its association with the transcriptional machinery makes it an attractive therapeutic target in various diseases, particularly cancer. However, a thorough review of scientific databases reveals no specific research has been published investigating the potential of this compound as a BRD4 inhibitor. Consequently, there is no available data on its binding affinity, inhibitory concentration, or its effects on BRD4-mediated gene expression.

Inhibition of Fructose-1,6-bisphosphate aldolase (B8822740) II

Fructose-1,6-bisphosphate aldolase is a critical enzyme in the glycolysis and gluconeogenesis metabolic pathways. The class II aldolases, found in bacteria, fungi, and protists but not in mammals, are considered promising targets for the development of novel antimicrobial agents. Despite the therapeutic interest in this enzyme, there are no specific studies on the inhibitory activity of this compound against Fructose-1,6-bisphosphate aldolase II.

Antiproliferative and Antitumor Activities (in vitro and in silico)

The evaluation of novel compounds for their ability to inhibit cell proliferation and induce tumor cell death is a cornerstone of cancer research. While various sulfonamide derivatives have been explored for their anticancer properties, there is a notable absence of published in vitro or in silico studies focused specifically on the antiproliferative and antitumor effects of this compound. Therefore, data regarding its efficacy against cancer cell lines, its mechanism of action, or computational predictions of its antitumor potential are not available.

Other Pharmacological Research Directions

Potential as Cardiovascular Agents

Research into the pharmacological activities of the broader class of 4-hydrazino-pyridine-3-sulfonamides has indicated potential applications as cardiovascular agents. A study from 1979 reported on the synthesis and pharmacological evaluation of this class of compounds. nih.gov However, this research did not specifically include the 5-bromo derivative, and as such, there is no direct evidence to characterize the cardiovascular effects of this compound.

Diuretic Properties

The same 1979 study that explored the cardiovascular potential of 4-hydrazino-pyridine-3-sulfonamides also investigated their diuretic properties. nih.gov While the study provides insights into the general diuretic potential of this chemical scaffold, it does not provide specific data for this compound.

Antimalarial Investigations

The search for new and effective antimalarial agents is a global health priority. While various heterocyclic compounds are under investigation, there are no published studies dedicated to the evaluation of this compound for its potential antimalarial activity.

Research Data on this compound

| Biological Target/Activity | Compound | Result |

| BRD4 Inhibition | This compound | No data available |

| Fructose-1,6-bisphosphate aldolase II Inhibition | This compound | No data available |

| Antiproliferative Activity | This compound | No data available |

| Antitumor Activity | This compound | No data available |

| Cardiovascular Activity | This compound | No specific data available. The general class of 4-hydrazino-pyridine-3-sulfonamides has been investigated. nih.gov |

| Diuretic Properties | This compound | No specific data available. The general class of 4-hydrazino-pyridine-3-sulfonamides has been investigated. nih.gov |

| Antimalarial Activity | This compound | No data available |

Antioxidant Properties

No research data is currently available on the antioxidant properties of this compound.

Insecticidal Activities

There are no published studies on the insecticidal activities of this compound.

Herbicidal Properties

The herbicidal properties of this compound have not been investigated in any publicly available research.

Anthelmintic Properties

No studies have been conducted to evaluate the anthelmintic properties of this compound.

Hypoglycemic Activity

There is no available research on the hypoglycemic activity of this compound.

Monoamine Oxidase (MAO) Inhibition

The potential for this compound to act as a monoamine oxidase inhibitor has not been explored in the scientific literature.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) and sulfonamide derivatives has traditionally involved methods with considerable environmental impact, often requiring harsh reagents and toxic solvents like dichloromethane (B109758) or DMF. researchgate.net The future of synthesizing scaffolds like 5-bromo-4-hydrazinylpyridine-3-sulfonamide lies in the adoption of green chemistry principles.

Recent advancements highlight several sustainable approaches applicable to this class of compounds:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction times and improve yields. For instance, the synthesis of arylsulfonamide derivatives has been achieved with high efficiency (yields up to 90%) in short reaction times (as little as 0.5-4 minutes for microwave-assisted methods) using water as a green solvent. nih.gov

Use of Greener Solvents and Catalysts: A major trend is the replacement of volatile organic compounds (VOCs) with water or deep eutectic solvents (DES). researchgate.netnih.gov Research has demonstrated the successful synthesis of sulfonamides in water by reacting stable sodium sulfinate with nitroarenes, which avoids the use of highly reactive and toxic sulfonyl chlorides. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, reducing waste and saving time and energy. nih.gov The development of novel MCRs for pyridine derivatives is a key area of sustainable chemistry. nih.gov

Electrochemical Synthesis: Electrochemistry offers a greener alternative by using electricity to drive reactions, which can eliminate the need for expensive and toxic chemical oxidants. chemistryworld.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methods for Pyridine Sulfonamides

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) researchgate.net | Water, Deep Eutectic Solvents (DES), Solvent-free conditions researchgate.netnih.gov |

| Reagents | Arylsulfonyl chlorides (toxic, reactive) researchgate.net | Sodium sulfinates (stable), Na2S2O5 researchgate.net |

| Energy Source | Conventional heating (often prolonged) | Microwaves, Ultrasonication (rapid, efficient) nih.gov |

| Process | Multi-step, significant purification | One-pot, Multicomponent Reactions (MCRs) nih.gov |

| Catalysis | Often requires stoichiometric reagents | Catalytic amounts of copper or other metals, or catalyst-free researchgate.net |

Advanced Derivatization Strategies for Enhanced Biological Profiles and Selectivity

The this compound core is an ideal starting point for derivatization to create libraries of compounds with tailored biological activities. The sulfonamide group, in particular, is a well-known zinc-binding group, making it a key feature in the design of enzyme inhibitors. mdpi.com Advanced strategies focus on scaffold hopping and structure-based design to improve potency and selectivity.

Targeting Kinase Inhibitors: Pyridine-sulfonamide hybrids have been successfully developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov By modifying the scaffold, researchers synthesized a compound (VIIb) with an IC₅₀ value of 3.6 μM, which is more potent than the approved drug sorafenib (B1663141) (IC₅₀ = 4.8 μM) in the same assay. nih.gov Similarly, derivatization of a sulfonamide methoxypyridine scaffold led to potent dual inhibitors of PI3K/mTOR, another critical pathway in cancer cell proliferation. mdpi.com

Carbonic Anhydrase Inhibition: The pyrazolopyridine sulfonamide scaffold has been explored for its ability to inhibit carbonic anhydrases (CAs), enzymes involved in various physiological processes. nih.gov Strategic derivatization has yielded compounds with high selectivity for different human CA isoforms (hCA I, II, IX, XII) as well as bacterial CAs, opening avenues for developing novel antibacterial agents. mdpi.comnih.gov

Scaffold Hopping and Bioisosteric Replacement: Future work will involve replacing parts of the core structure with other chemical groups (bioisosteres) to fine-tune properties. For example, the hydrazine (B178648) group could be cyclized to form various five- or six-membered heterocycles, such as pyrazoles, a strategy used to create potent antitubercular agents from hispolon-derived sulfonamides. scielo.org.mx Introducing fragments like oxazole (B20620) with a carboxylic acid ester can enhance receptor affinity and improve metabolic stability. mdpi.com

Table 2: Examples of Biological Activity from Derivatized Pyridine Sulfonamide Scaffolds

| Scaffold Type | Target Enzyme/Receptor | Key Derivative Example | Reported Potency (IC₅₀) | Therapeutic Area |

|---|---|---|---|---|

| Pyridine-sulfonamide hybrid nih.gov | VEGFR-2 | Compound VIIb | 3.6 μM | Cancer |

| Sulfonamide methoxypyridine mdpi.com | PI3Kα | Compound 2 | 0.2 nM | Cancer |

| Pyridine acyl sulfonamide drugbank.com | COX-2 | Compound 23 | 0.8 μM | Anti-inflammatory, Cancer |

| Pyridine-based benzothiazole (B30560) acs.org | Hsp90α | Compound 15d | 4.48 µg/mL | Antiviral |

| Pyrazolo[4,3-c]pyridine sulfonamide mdpi.com | hCA I | Compound 1f | 25.3 nM | Various |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically accelerating the design-test-learn cycle. nih.gov These technologies are particularly well-suited for exploring the vast chemical space around a core scaffold like this compound.

Generative AI for De Novo Design: Instead of screening existing libraries, generative models can design entirely new molecules. stanford.edu Models like SyntheMol have already been used to create novel drug candidates with activity against antibiotic-resistant bacteria. stanford.edu Such an approach could generate unique derivatives of the pyridinesulfonamide scaffold optimized for specific targets. Variational autoencoders are another tool used to generate novel molecules without relying on reference compounds. nih.gov

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new, unsynthesized compounds. researchgate.net This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. For sulfonamides specifically, ML has been used to successfully predict their environmental adsorption behavior, demonstrating the applicability of these models to this chemical class. nih.gov

Accelerated Molecular Docking: New geometric deep-learning models, such as EquiBind, are thousands of times faster than traditional methods at predicting how a ligand will bind to a protein target. mit.edu This allows for rapid virtual screening of immense compound libraries against a protein of interest, quickly identifying derivatives with high binding affinity.

Exploration of New Biological Targets and Mechanisms of Action for Related Scaffolds

The versatility of the pyridine sulfonamide framework suggests it can be adapted to hit a wide range of biological targets beyond those historically studied. The presence of the scaffold in FDA-approved drugs like Asciminib (a kinase inhibitor) highlights its clinical relevance. mdpi.com

New Anticancer Targets: While kinases like VEGFR-2 and PI3K are established targets, this scaffold could be explored against other cancer-related proteins. The ability of related compounds to induce apoptosis and modulate proteins like Bcl-2, BAX, and p53 suggests potential for broader anti-cancer applications. nih.gov

Antimicrobial and Antiviral Agents: The emergence of drug-resistant pathogens is a global health crisis. stanford.edu Pyridine-based sulfonamides have shown inhibitory activity against bacterial carbonic anhydrases, presenting a non-classical antibiotic mechanism. mdpi.com Furthermore, certain derivatives have demonstrated antiviral activity against HSV-1 and CBV4, linked to the inhibition of the Hsp90α protein. acs.org The hydrazinyl group is also a key feature in some antitubercular agents.

Cardiovascular and Metabolic Diseases: The pyrazolopyridine scaffold is found in Vericiguat, a drug used for heart failure, indicating the potential of related structures in cardiovascular medicine. mdpi.com The structural similarity of sulfonamides to known antidiabetic drugs also suggests that derivatives could be screened against targets relevant to metabolic disorders. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.